molecular formula C11H15NS B13262106 N-cyclobutyl-4-(methylsulfanyl)aniline

N-cyclobutyl-4-(methylsulfanyl)aniline

Cat. No.: B13262106
M. Wt: 193.31 g/mol
InChI Key: OEUWAFPCPKILGH-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring. It is a valuable chemical in research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-(methylsulfanyl)aniline typically involves the following steps:

    Formation of the cyclobutylamine: Cyclobutylamine can be synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

    N-alkylation: The cyclobutylamine is then reacted with 4-(methylsulfanyl)aniline in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C, H₂

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, sulfonylanilines, halogenated anilines

Scientific Research Applications

N-cyclobutyl-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

  • N-cyclobutyl-4-(methylthio)aniline
  • N-cyclobutyl-4-(ethylsulfanyl)aniline
  • N-cyclobutyl-4-(methylsulfinyl)aniline

Uniqueness: N-cyclobutyl-4-(methylsulfanyl)aniline is unique due to the presence of both the cyclobutyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-cyclobutyl-4-methylsulfanylaniline

InChI

InChI=1S/C11H15NS/c1-13-11-7-5-10(6-8-11)12-9-3-2-4-9/h5-9,12H,2-4H2,1H3

InChI Key

OEUWAFPCPKILGH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2CCC2

Origin of Product

United States

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